

An In-depth Technical Guide to the Physical Properties of N,3-dimethylbutanamide

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Compound of Interest

Compound Name: *n,3-dimethylbutanamide*

Cat. No.: B1633665

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This technical guide provides a comprehensive overview of the known physical properties of **N,3-dimethylbutanamide** (CAS RN: 21458-36-6). Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide also includes computed properties and, for comparative purposes, the experimental physical properties of its close isomer, N,N-dimethylbutanamide. Furthermore, detailed, generalized experimental protocols for determining the key physical properties of amides are provided to aid researchers in the physical characterization of **N,3-dimethylbutanamide** or similar compounds.

Compound Identification

N,3-dimethylbutanamide is a secondary amide with the molecular formula C₆H₁₃NO.[1][2]

Identifier	Value
IUPAC Name	N,3-dimethylbutanamide
CAS Number	21458-36-6[3]
Molecular Formula	C ₆ H ₁₃ NO[2]
Molecular Weight	115.17 g/mol [2][4]
Canonical SMILES	CC(C)CC(=O)NC[4]
InChIKey	GFWZPTGIVKRQNM-UHFFFAOYSA-N[4]

Physical Properties

To date, experimentally determined physical properties for **N,3-dimethylbutanamide** are not readily available in the scientific literature. The following table summarizes computed data obtained from publicly accessible chemical databases. These values are theoretical estimations and should be confirmed through experimental validation.

Property	Value	Source
Molecular Weight	115.17 g/mol	PubChem[4]
XLogP3	0.8	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Exact Mass	115.099714038 Da	PubChem[4]
Topological Polar Surface Area	29.1 Å ²	PubChem[3]
Complexity	78.6	PubChem[3]

For the purpose of providing a contextual reference, the following table presents the experimentally determined physical properties of the structural isomer, N,N-dimethylbutanamide.

Property	Value	Conditions
Melting Point	-40 °C	-
Boiling Point	186 °C	-
Density	0.9064 g/cm ³	25 °C[5]
Refractive Index	1.4391	25 °C[5]
Solubility	Very soluble in acetone, benzene, diethyl ether, and ethanol.	-

Experimental Protocols for Physical Property Determination

The following are generalized protocols for the experimental determination of the primary physical properties of amides, which can be applied to **N,3-dimethylbutanamide**.

The melting point of a solid amide can be determined with a melting point apparatus or a Thiele tube. This method relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.

Protocol:

- **Sample Preparation:** A small amount of the dry, solid amide is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample.
- **Packing the Sample:** The capillary tube is inverted and tapped gently to move the sample to the closed end. The tube can be dropped through a larger glass tube to facilitate packing. The final packed sample height should be 2-3 mm.
- **Measurement:**
 - **Melting Point Apparatus:** The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

- Thiele Tube: The capillary tube is attached to a thermometer, which is then placed in a Thiele tube containing mineral oil. The Thiele tube is heated slowly and evenly.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

The boiling point of a liquid amide can be determined through distillation or by using a reflux apparatus.

Protocol (Distillation):

- Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- Sample and Heating: The liquid amide (at least 5 mL) and a few boiling chips are added to the distillation flask. The flask is heated gently.
- Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head. The temperature is recorded when the liquid is boiling and a steady stream of distillate is being collected. This stable temperature is the boiling point.
- Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

The density of a liquid amide can be determined by measuring the mass of a known volume.

Protocol:

- Tare a Pycnometer: A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.
- Fill with Sample: The pycnometer is filled with the liquid amide, ensuring there are no air bubbles.
- Equilibrate and Weigh: The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) to reach thermal equilibrium. The pycnometer is then removed, dried on the outside,

and weighed.

- Calculation: The density is calculated by dividing the mass of the amide by the volume of the pycnometer.

This protocol provides a qualitative assessment of an amide's solubility in a given solvent.

Protocol:

- Sample Preparation: A small, measured amount of the amide (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.
- Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is observed to determine if it has dissolved completely, is partially soluble, or is insoluble.
- Heating (Optional): If the amide is insoluble at room temperature, the test tube can be gently heated to observe if solubility increases with temperature.

Synthesis of N,3-dimethylbutanamide

A general method for the synthesis of secondary amides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride or anhydride) with a primary amine. For **N,3-dimethylbutanamide**, this would typically involve the reaction of 3-methylbutanoic acid or 3-methylbutanoyl chloride with methylamine.

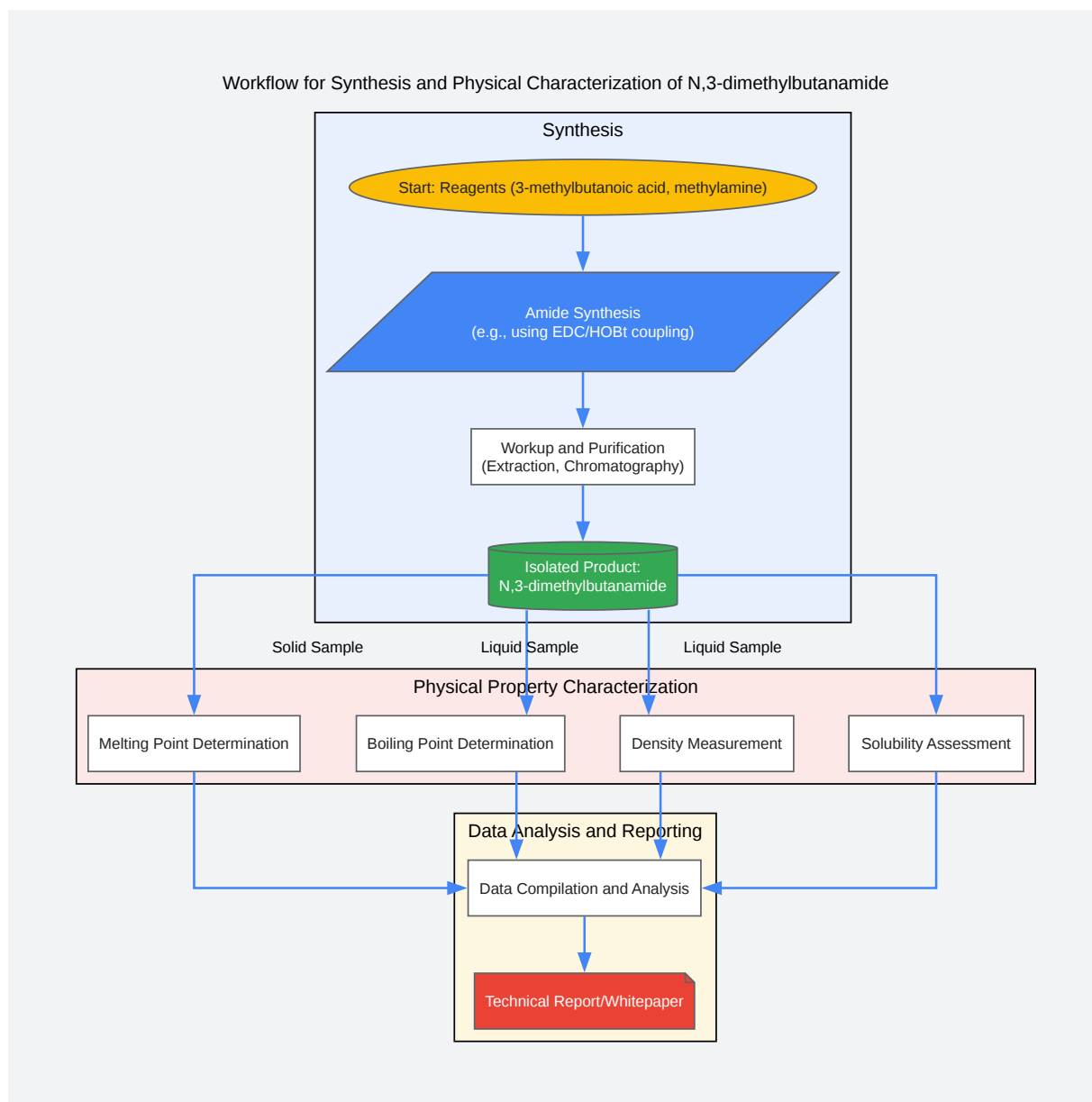
A generalized synthesis protocol for a similar amide is as follows:

- Reactant Dissolution: The carboxylic acid is dissolved in an anhydrous solvent like dichloromethane (DCM).
- Amine and Base Addition: The primary amine (e.g., methylamine) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.
- Coupling Agent: A solution of a coupling agent (e.g., EDC/HOBt) in DCM is added dropwise at 0°C.

- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 12-24 hours, with the progress monitored by TLC.
- **Workup and Purification:** The reaction mixture is washed with an aqueous bicarbonate solution and brine. The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and physical characterization of an uncharacterized amide like **N,3-dimethylbutanamide**.



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Caption: Synthesis and physical characterization workflow.

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